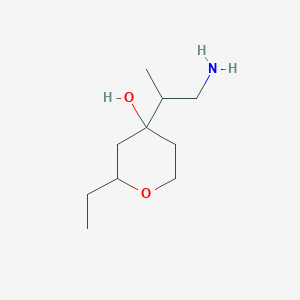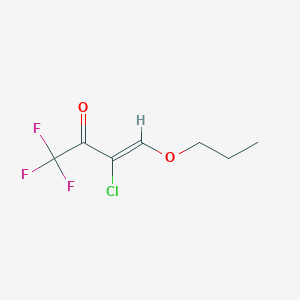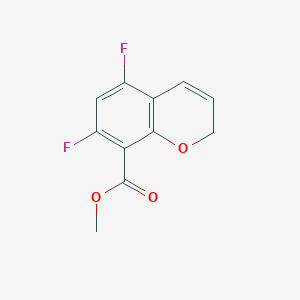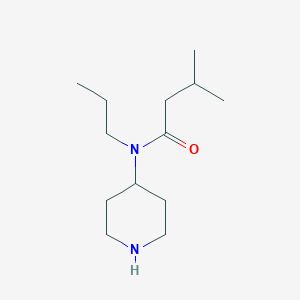
4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol is a synthetic compound that belongs to the class of oxanols This compound is characterized by its unique structure, which includes an aminopropyl group and an ethyloxan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol typically involves the reaction of 2-ethyloxan-4-one with 1-aminopropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through techniques such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxanone derivatives.
Reduction: Reduction reactions can convert the oxan ring to a more saturated form.
Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxanone derivatives, reduced oxanols, and substituted aminopropyl oxanols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes or receptors, modulating their activity. The oxan ring structure may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as changes in cellular signaling or metabolic pathways.
類似化合物との比較
Similar Compounds
4-(1-Aminopropan-2-yl)-2-fluorophenol: A compound with a similar aminopropyl group but a different aromatic ring structure.
1-Aminopropan-2-ol: A simpler compound with an aminopropyl group and a hydroxyl group.
2-Fluoroamphetamine: A compound with a similar aminopropyl group but a different ring structure.
Uniqueness
4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol is unique due to its oxan ring structure, which imparts distinct chemical and biological properties This structure allows for specific interactions with molecular targets that are not possible with other similar compounds
特性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
4-(1-aminopropan-2-yl)-2-ethyloxan-4-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-9-6-10(12,4-5-13-9)8(2)7-11/h8-9,12H,3-7,11H2,1-2H3 |
InChIキー |
XIEOMEYIZAOLDC-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(CCO1)(C(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13169018.png)

![Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine](/img/structure/B13169050.png)











